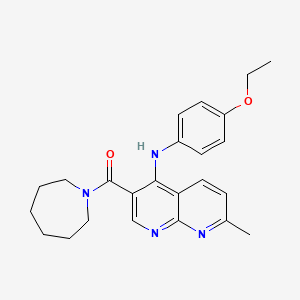

3-(azepan-1-ylcarbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

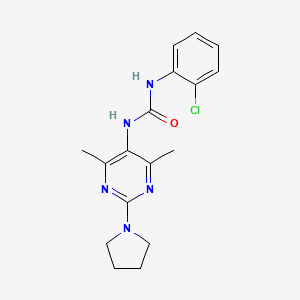

3-(azepan-1-ylcarbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine, also known as AZD-7762, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. The chemical structure of AZD-7762 contains a naphthyridine core, with an azepan-1-ylcarbonyl group and an ethoxyphenyl substituent.

Wissenschaftliche Forschungsanwendungen

Electronic Coupling in Azulene Derivatives

A study investigated the electronic coupling in 1,3-bis[di(4-methoxyphenyl)amino]azulene derivatives. These compounds were synthesized and analyzed using spectroscopic and electrochemical methods to estimate the electronic coupling between the attached amine redox centers. The study found that azulene derivatives exhibit strong electronic coupling, similar to naphthalene, but with a less positive redox potential, making them useful as bridging units in electronic applications (Nöll et al., 2007).

Synthesis of Fused Indoles

Another research focused on the synthesis of fused indoles through a CAN-catalyzed three-component reaction, leading to the formation of polyheterocyclic compounds containing pyrrolo[1,2-a]azepine fragments. This process demonstrates an efficient method for constructing complex heterocyclic structures, potentially useful in the development of new pharmaceuticals and materials (Suryavanshi et al., 2010).

Photolysis of Aryl Azides

Research on the photolysis of ortho-substituted aryl azides revealed the formation of 3-substituted 2-methoxy-3H-azepines and other products, depending on the substituents. This study highlights the reactivity of azides and their potential in synthesizing azepine derivatives, which could have applications in material science and synthetic chemistry (Purvis et al., 1984).

Azepanium Ionic Liquids

A study introduced a new family of room-temperature ionic liquids based on azepane, demonstrating their potential for industrial applications due to their wide electrochemical windows and good conductivity. These ionic liquids could serve as safer alternatives to volatile organic compounds in various applications, including electrolytes in energy devices (Belhocine et al., 2011).

Eigenschaften

IUPAC Name |

azepan-1-yl-[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-3-30-19-11-9-18(10-12-19)27-22-20-13-8-17(2)26-23(20)25-16-21(22)24(29)28-14-6-4-5-7-15-28/h8-13,16H,3-7,14-15H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGNAXHHBIAQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepane-1-carbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)

![N,N-diethyl-2-[2-imino-3-(3-phenoxypropyl)benzimidazol-1-yl]ethanamine](/img/structure/B2842544.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2842546.png)

![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)